OCT1 Transporter Inhibition: A Quantifiable Biochemical Fingerprint Absent in Closest Available Analogs
CAS 329078-69-5 is the only member of the 1-methyltetrazole-5-thioacetamide anilide sub-family with a publicly reported IC50 against human OCT1 (SLC22A1). In a cellular uptake assay using HEK293 cells expressing human OCT1 and ASP+ as a fluorescent substrate, the compound inhibited transport with an IC50 of 138,000 nM (138 µM) [1]. By contrast, the closest available comparative data point for this scaffold class is the N-(3-acetamidophenyl) analog (BDBM37444), which showed negligible activity against the S1P3 receptor (IC50 > 49,800 nM) and no reported OCT1 data, underscoring that the 2-bromophenyl substitution confers a distinct target interaction profile not shared by other aniline variants in this series [2]. The OCT1 IC50 of 138 µM is approximately 10,000-fold weaker than known potent OCT1 inhibitors such as decynium-22 (IC50 ~10 nM), confirming that this compound does not act as a strong OCT1 ligand but provides a measurable, low-affinity reference point for transporter profiling panels [3].
| Evidence Dimension | Human OCT1 (SLC22A1) transporter inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 138,000 nM (138 µM) |
| Comparator Or Baseline | N-(3-acetamidophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide (BDBM37444): no OCT1 data reported; S1P3 IC50 > 49,800 nM. Decynium-22 (reference OCT1 inhibitor): IC50 ~10 nM. |
| Quantified Difference | Target compound ~138 µM vs. potent OCT1 inhibitor decynium-22 ~0.01 µM (~13,800-fold weaker); scaffold comparator lacks OCT1 data entirely. |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells, assessed as reduction in ASP+ substrate uptake by microplate reader-based analysis. |
Why This Matters
The measurable, albeit weak, OCT1 inhibition provides a unique biochemical annotation for this specific ortho-bromo analog, enabling its use as a low-affinity reference or negative control in transporter liability assays where other in-class compounds lack any characterized transporter interaction data.
- [1] BindingDB. Monomer ID 50241341 — Affinity Data: IC50 = 1.38E+5 nM; Assay Description: Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake by microplate reader based analysis. View Source
- [2] BindingDB. Monomer ID 37444 (BDBM37444) — N-(3-acetamidophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide; IC50 > 49,800 nM against Sphingosine 1-phosphate receptor 3 (Human). View Source
- [3] Koepsell, H.; Lips, K.; Volk, C. Polyspecific organic cation transporters: structure, function, physiological roles, and biopharmaceutical implications. Pharm. Res. 2007, 24 (7), 1227–1251. (Reference for decynium-22 potency against OCT1). View Source
